5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

説明

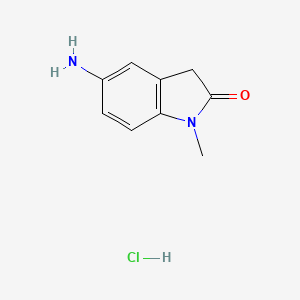

5-Amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride (CAS 1790361-51-1) is an indole-derived small molecule with a molecular formula of C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol . Its structure features a bicyclic indole core with a ketone group at position 2, a methyl substitution at position 1, and an amino group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications .

This compound is commercially available (e.g., from American Elements) and is utilized in drug discovery pipelines, particularly in kinase inhibitor research . Its safety profile includes warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

特性

IUPAC Name |

5-amino-1-methyl-3H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-11-8-3-2-7(10)4-6(8)5-9(11)12;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBSMLVCFKDOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790361-51-1 | |

| Record name | 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Synthetic Routes

2.1.1 Tscherniac-Einhorn Reaction Approach

- This method involves the reaction of indoline derivatives with phthalimido-containing reagents such as 2-(hydroxymethyl)isoindoline-1,3-dione under acidic catalysis (concentrated sulfuric acid), followed by hydrolysis to liberate the free amino group at the 5-position.

- Protective groups (phthalimido and acetyl) are often used to prevent side reactions on the indoline nitrogen, and are removed simultaneously during hydrazine hydrate treatment in methanol, followed by acidification to the hydrochloride salt.

- This procedure yields the target compound in high purity and yield, with the advantage of removing protective groups in one step.

- Characterization confirms the presence of amino and methyl groups, with NMR signals for NH2 protons around 2.45 ppm and 5.28 ppm and IR bands at 3359 and 3282 cm⁻¹ indicative of amino functionalities.

- This method is well-documented for producing the compound as a dihydrochloride salt, suitable for further derivatization or biological testing.

Microwave-Assisted Synthesis (Green Chemistry Approach)

- A more recent and environmentally friendly method involves reacting aniline derivatives with 3-chloropromazine chloride in the presence of triethylamine in dichloromethane at low temperature, followed by microwave-assisted cyclization in N-methylpyrrolidone.

- This two-step process avoids the generation of large amounts of acidic waste and hazardous byproducts typical of older methods using chromium reagents or sulfur oxychloride.

- Reaction conditions:

- Step 1: Stirring at 0 °C for 1 hour, then room temperature for 2 hours.

- Step 2: Microwave irradiation at 120–150 °C for 10–20 minutes.

- The overall yield is high (~90% for intermediate), and the process is scalable for industrial production due to reduced waste and shorter reaction times.

- This method produces 5-amino-1-indanone derivatives efficiently, which are structurally close analogs to the target compound and can be adapted for 5-amino-1-methyl-2,3-dihydroindol-2-one synthesis.

Industrial Scale and Continuous Flow Synthesis

- Industrial production often employs continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry.

- Automated synthesis platforms improve reproducibility, yield, and purity, minimizing manual intervention and exposure to hazardous reagents.

- Typical solvents include dimethylformamide (DMF), dichloromethane (DCM), and methanol; catalysts such as sulfuric acid or triethylamine are used depending on the step.

- Purification is generally achieved by gradient chromatography (e.g., ethyl acetate/hexane mixtures) or crystallization of the hydrochloride salt.

- Analytical techniques like ¹H NMR, HPLC, and mass spectrometry confirm compound integrity and purity (≥98%) before formulation or further use.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Tscherniac-Einhorn Reaction + Hydrolysis | Indoline + 2-(hydroxymethyl)isoindoline-1,3-dione, H2SO4, Hydrazine hydrate/MeOH, HCl | 70–85 | High purity, simultaneous deprotection | Requires protective groups, acid handling |

| Microwave-Assisted Synthesis | Aniline + 3-chloropromazine chloride, triethylamine, DCM, NMP, microwave (120–150 °C) | ~90 | Fast, environmentally friendly, scalable | Requires microwave reactor, solvent handling |

| Industrial Continuous Flow | Optimized reagents (DMF, DCM), automated platforms | 80–95 | High throughput, reproducible | Requires specialized equipment |

Detailed Research Findings and Analytical Characterization

- NMR Spectroscopy:

- Aromatic protons appear between δ 6.5–7.5 ppm.

- Methyl group on nitrogen shows singlet around δ 2.7–3.0 ppm.

- Amino protons (NH2) show characteristic signals at δ 2.4–5.3 ppm depending on solvent and salt form.

- Mass Spectrometry:

- Molecular ion peak consistent with C9H10N2O (m/z ~162 for free base).

- Hydrochloride salt shows corresponding adduct peaks ([M+H]+, [M+Na]+).

- Infrared Spectroscopy:

- NH2 stretching vibrations at ~3350 and 3280 cm⁻¹.

- Carbonyl (C=O) stretch of indolone ring near 1650 cm⁻¹.

- Purity Analysis:

- HPLC with C18 columns and acetonitrile/water gradients typically shows purity >98%.

- Solubility:

- Hydrochloride salt form improves aqueous solubility, facilitating biological assays.

- Co-solvents such as DMSO (≤1% v/v) are used for stock solutions in vitro.

化学反応の分析

Types of Reactions

5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

5-Amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is primarily researched for its potential therapeutic applications. It is a derivative of indole, a structure known for various biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds exhibited significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interaction with specific cellular pathways involved in cell proliferation and apoptosis .

2. Neuropharmacology

Research indicates that this compound may have neuroprotective effects, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

In experimental models, this compound showed promise in reducing oxidative stress and inflammation in neuronal cells, suggesting potential benefits in neuroprotection .

3. Synthesis of Bioactive Compounds

The compound serves as a building block in the synthesis of more complex bioactive molecules. Its unique chemical structure allows for modifications that can lead to the development of new pharmaceuticals.

Data Table: Synthetic Pathways

作用機序

The mechanism of action of 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various pharmacological effects .

類似化合物との比較

Structural Modifications and Substitutions

The pharmacological and physicochemical properties of indole-2-one derivatives are highly sensitive to substitutions. Below is a comparison of key analogs:

生物活性

5-Amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables and relevant case studies.

Chemical Profile

Chemical Properties:

- IUPAC Name: 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one; hydrochloride

- Molecular Formula: C₉H₁₁ClN₂O

- Molecular Weight: 198.65 g/mol

- Appearance: Powder

- Purity: ≥95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including resistant ones.

Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | <1.00 |

| Escherichia coli | 4.00 |

| Mycobacterium tuberculosis | 0.98 |

The compound demonstrated significant activity against Staphylococcus aureus and MRSA, indicating its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has also shown promise in anticancer research. A study assessed its cytotoxicity against various cancer cell lines.

Cytotoxicity Results:

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung cancer) | 15.0 |

| HeLa (Cervical cancer) | 20.0 |

| MCF7 (Breast cancer) | 25.0 |

The results indicated that this compound exhibits significant antiproliferative activity against rapidly dividing cancer cells .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cellular proliferation. Molecular docking studies suggest that it binds effectively to target proteins, disrupting their function and leading to cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against a panel of clinical isolates of Staphylococcus aureus and MRSA. The compound showed a remarkable reduction in bacterial growth at low concentrations, validating its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. The results demonstrated selective toxicity towards cancerous cells compared to normal fibroblast cells, suggesting a favorable therapeutic window for further development .

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride?

To synthesize this compound, reflux reactions with acetic acid as a catalyst are commonly employed. For example, hydrazone derivatives of indole analogs can be synthesized by reacting hydrazines with ketone precursors under acidic conditions (e.g., acetic acid, 3–5 hours reflux) . Optimization may involve varying catalysts (e.g., NaOAc) or solvents to improve yield. Characterization via X-ray crystallography and NMR is critical to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar indole derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substitutions on the indole core .

- FT-IR : Validates functional groups like NH₂ and carbonyl .

Q. How can solubility and stability be assessed for formulation in biological assays?

Q. What safety protocols are essential during experimental handling?

- Use PPE (gloves, goggles, lab coats) to avoid skin contact.

- Conduct reactions in fume hoods for volatile byproducts.

- Dispose of waste via certified hazardous material services .

Advanced Research Questions

Q. How can computational modeling predict reactivity and optimize synthesis?

Quantum chemical calculations (e.g., DFT) and software like MOE (Molecular Operating Environment) simulate reaction pathways and transition states. For example, ICReDD’s workflow combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .

Q. How to resolve contradictions in reported biological activity data?

- Cross-validate assays : Use orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to confirm activity .

- Structural analogs : Compare activity of derivatives (e.g., halogenated vs. methylated indoles) to identify SAR trends .

- Purity checks : Ensure >95% purity via HPLC to exclude impurities as confounding factors .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Q. How to scale up synthesis while maintaining yield and purity?

- Reactor design : Optimize mixing efficiency and heat transfer using continuous-flow reactors .

- Process control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Q. What strategies elucidate reaction mechanisms involving this compound?

- Isotopic labeling : Use ¹⁵N or ²H to trace intermediates in multi-step reactions .

- Kinetic studies : Monitor reaction rates under varying temperatures to determine activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。